N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This yields an intermediate product, which is then reacted with various alkyl or aralkyl halides in N,N-dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and enzyme inhibitory properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit or activate the function of its targets, leading to alterations in cellular functions. This compound has been shown to suppress pro-inflammatory cytokines, inhibit cancer cell growth, and protect neurons from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1H-benzimidazole-6-carboxamide is unique due to its specific combination of a benzimidazole core and a benzodioxin moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H15N3O3 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-10-18-13-4-2-11(8-14(13)19-10)17(21)20-12-3-5-15-16(9-12)23-7-6-22-15/h2-5,8-9H,6-7H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
CIEMMCUVRXTCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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